molecular formula C11H12O2 B3121245 5-ACetyl-4-indanol CAS No. 28179-02-4

5-ACetyl-4-indanol

Cat. No.: B3121245
CAS No.: 28179-02-4
M. Wt: 176.21 g/mol
InChI Key: WLOCMAAVURAHCA-UHFFFAOYSA-N
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Description

5-Acetyl-4-indanol is an organic compound that belongs to the class of indole heterocyclic compounds. It has the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol .


Physical and Chemical Properties Analysis

This compound has a melting point of 47 °C . Its density is predicted to be 1.186±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 10.58±0.20 .

Scientific Research Applications

Enzymatic Preparation and Stereochemistry

  • Synthesis of Enantiomers: Enzymatic methods have been used to synthesize enantiomerically enriched indanoxazolidinones from 1-amino-2-indanol, which is a related compound to 5-Acetyl-4-indanol. The process involves the lipase-catalyzed resolution of N-carbamylamino derivatives (Suzuki, Nagasawa, & Sugai, 2001).

Chemical Structure and Reactions

  • Stereoselective Alkylations: Studies on the stereoselective alkylations of enolates derived from ligands attached to indenyl iron chiral auxiliaries have been conducted. This includes investigations into the conformational analysis and X-ray crystal structure of related compounds (Davies, Holland, Sutton, & McNally, 1991).

Biological Activity and Drug Development

  • Acetylcholinesterase Inhibitors

    Research into acetylcholinesterase inhibitors has identified potent compounds with structures related to this compound, which have applications in treating neurological disorders like Alzheimer's disease (Sugimoto, Iimura, Yamanishi, & Yamatsu, 1995).

  • Indanone in Medicinal Chemistry

    Indanone derivatives, which include this compound, are significant in medicinal chemistry due to their pharmacological activities and are used in the synthesis of various medicinally important molecules (Patil, Patil, & Patil, 2017).

Biocatalysis and Chiral Separation

  • Kinetic Resolution of Secondary Alcohols: A nanohybrid material was developed for the kinetic resolution of secondary alcohols, including chiral indanol, which is a precursor intermediate for the synthesis of drugs. This demonstrates the application of biocatalysis in producing enantiomerically pure compounds (Galvão et al., 2018).

Chemical Synthesis Techniques

  • Synthesis of Derivatives

    Novel techniques have been developed for the synthesis of 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives, which utilize intermediates related to this compound (Hote & Lokhande, 2014).

  • Ultrasound-Assisted Dehydrogenation

    The dehydrogenation of compounds related to this compound has been investigated under thermal and sono-thermal conditions, demonstrating advanced techniques in organic synthesis (Memarian, Farhadi, & Sabzyan, 2010).

Biocatalysis and Antifungal Activity

  • Biocatalytic Preparation and Antifungal Activity: Biocatalytic methods have been used to prepare chloroindanol derivatives, which are chemically related to this compound, and have been found to exhibit antifungal activity against Botrytis cinerea (Pinedo-Rivilla et al., 2020).

Safety and Hazards

The safety data sheet for indan-1-ol, a compound similar to 5-Acetyl-4-indanol, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to use this compound only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

Indoles, including 5-Acetyl-4-indanol, continue to attract attention from the international chemical community due to their wide-ranging biological activity and presence in many natural products and drugs . The development of new methodologies for the construction of this significant heterocyclic ring continues to be a focus of research .

Properties

IUPAC Name

1-(4-hydroxy-2,3-dihydro-1H-inden-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7(12)9-6-5-8-3-2-4-10(8)11(9)13/h5-6,13H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOCMAAVURAHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(CCC2)C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901241478
Record name 1-(2,3-Dihydro-4-hydroxy-1H-inden-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28179-02-4
Record name 1-(2,3-Dihydro-4-hydroxy-1H-inden-5-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28179-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dihydro-4-hydroxy-1H-inden-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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